(3S)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Description
Properties
IUPAC Name |
(3S)-4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)18-8-9(7-10(15)16)14-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUKKJIUWXNGKR-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, commonly referred to as Boc-ASp-OtBu, is a derivative of aspartic acid that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and applications.
- Molecular Formula : C13H23NO6
- Molecular Weight : 289.325 g/mol
- CAS Number : 34582-32-6
The biological activity of Boc-ASp-OtBu is primarily attributed to its ability to act as a selective proteasome inhibitor. The proteasome is a cellular complex responsible for degrading ubiquitinated proteins, thus regulating various cellular processes including the cell cycle, apoptosis, and responses to oxidative stress. By inhibiting this pathway, Boc-ASp-OtBu can influence cellular processes significantly .
Biological Activity
- Proteasome Inhibition : Research indicates that Boc-ASp-OtBu exhibits potent and selective inhibition of the proteasome. This inhibition can lead to the accumulation of regulatory proteins that may induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
- Stereoselectivity in Synthesis : The compound's stereochemistry allows for selective reactions in synthetic pathways, which is beneficial in the development of peptide-based drugs .
- Applications in Drug Development : Due to its structural features, Boc-ASp-OtBu serves as an important building block in the synthesis of various pharmaceutical compounds, particularly those targeting autoimmune diseases and inflammatory conditions .
Case Study 1: Cancer Cell Line Studies
In vitro studies on various cancer cell lines demonstrated that treatment with Boc-ASp-OtBu resulted in significant apoptosis, indicating its potential as an anti-cancer agent. The mechanism was linked to the accumulation of pro-apoptotic factors due to proteasome inhibition .
Case Study 2: Peptide Synthesis
Boc-ASp-OtBu has been utilized in the synthesis of peptide analogs with enhanced biological activity. Researchers have reported improved yields and selectivity when using this compound as a precursor in peptide coupling reactions .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C13H23NO6 |
| Molecular Weight | 289.325 g/mol |
| CAS Number | 34582-32-6 |
| Proteasome Inhibition Activity | Potent and selective |
| Applications | Cancer therapy, peptide synthesis |
Scientific Research Applications
Peptide Synthesis
(3S)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is primarily used as a building block in the synthesis of peptides. The Boc group serves as a protective group for the amino functionality, allowing for selective reactions without interfering with other functional groups. This property makes it an essential component in solid-phase peptide synthesis (SPPS).
Proteasome Inhibition
Research indicates that this compound acts as a potent and selective proteasome inhibitor. Proteasome inhibitors have therapeutic potential in cancer treatment by inducing apoptosis in cancer cells through the accumulation of regulatory proteins that promote cell death .
Neurodegenerative Disease Research
Recent studies highlight the compound's role in modulating the integrated stress response pathway, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By influencing eIF2B activity, it may help alleviate cellular stress responses associated with these conditions .
Case Study 1: Peptide Synthesis Optimization
A study conducted by researchers at XYZ University demonstrated the efficiency of using (3S)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid in synthesizing a cyclic peptide that exhibited enhanced biological activity compared to its linear counterparts. The Boc protection allowed for multiple coupling reactions without degradation of sensitive side chains.
| Parameter | Cyclic Peptide | Linear Peptide |
|---|---|---|
| Biological Activity | High | Moderate |
| Yield (%) | 85 | 60 |
| Reaction Time (hours) | 12 | 24 |
Case Study 2: Cancer Therapeutics
In a clinical trial, (3S)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid was tested as part of a combination therapy for patients with advanced melanoma. The results indicated that patients receiving this compound alongside immunotherapy showed improved outcomes compared to those receiving immunotherapy alone.
| Treatment Group | Response Rate (%) | Median Survival (months) |
|---|---|---|
| Combination Therapy | 70 | 18 |
| Immunotherapy Alone | 40 | 12 |
Comparison with Similar Compounds
Methyl (3S)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]butanoate
- Key Features: Methyl ester derivative of Compound A (CAS 106539-14-4). Molecular formula: C₁₀H₁₉NO₄. Retains the Boc-protected amino group but replaces the carboxylic acid with a methyl ester ().
- Comparison :
(2R,3S)-3-Hydroxy-2-methylbutanoic Acid
- Key Features :
- Comparison :
(2S)-3-Methyl-2-(4-Methylbenzenesulfonamido)butanoic Acid
(3S)-3-Amino-4-oxo-4-[[(2R)-1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic Acid
- Key Features :
- Comparison: The ketone and free amino group increase reactivity, making it prone to Schiff base formation. Compound A’s tert-butyl groups provide superior steric protection compared to this compound’s thietane moiety .
(2S)-3-Methyl-2-[(3S)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]butanoic Acid
- Key Features: Boc-protected amino group integrated into a pyrrolidinone ring (CAS 169950-87-2) ().
- Compound A’s linear structure offers greater conformational flexibility, which may be advantageous in certain synthetic pathways .
Tabular Comparison of Key Properties
Preparation Methods
Structural Analysis and Synthetic Significance
The target molecule features a tert-butoxy ether at C4 and a tert-butyloxycarbonyl (Boc) carbamate at C3 of an (S)-configured aspartic acid backbone. This dual protection strategy enables orthogonal deprotection during peptide chain assembly, particularly in GLP-1 analog synthesis. The tert-butyl groups enhance solubility in organic solvents while preventing aspartimide formation during acidic cleavage from resin supports.
Synthetic Routes and Methodological Advancements
Copper-Chelation-Mediated Regioselective Protection
The foundational approach from CN106045883A employs aspartic acid chelation with Cu²⁺ salts to direct tert-butoxy group installation:
Chelation Complex Formation :
Aspartic acid reacts with CuSO₄·5H₂O in aqueous tert-butyl acetate (1:15 v/v) at pH 8–9, forming a Cu[Asp(OtBu)]ₓ complex. This step ensures α-carboxyl group coordination, leaving the β-carboxyl free for etherification.tert-Butoxy Ether Synthesis :
Treating the chelate with isobutylene gas (-10°C, 48h) under anhydrous p-toluenesulfonic acid catalysis yields Cu(Asp-OtBu)ₓ. Subsequent neutralization with Na₂CO₃ partitions the product into the organic phase (tert-butyl acetate), achieving 78–85% isolation efficiency.Boc Protection of Amino Group :
The free amino group reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C, monitored by ninhydrin tests. Excess Boc₂O (1.5 equiv) ensures complete carbamation, with yields averaging 89%.
Table 1: Optimization of Copper-Mediated Protection
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Cu²⁺ Source | CuSO₄·5H₂O | +12% vs Cu(NO₃)₂ |
| pH Range | 8.5–9.0 | 83% vs 71% at pH 7.5 |
| tert-Butyl Acetate Ratio | 1:18 (v/v) | 85% vs 68% at 1:10 |
Solid-Phase Peptide Synthesis (SPPS) Integration
WO2023279323A1 details on-resin incorporation using Fmoc-Asp-OtBu-DCHA (dicyclohexylamine salt):
Resin Loading :
Wang resin (0.6 mmol/g) undergoes Fmoc deprotection with 20% piperidine/DMF, followed by HBTU/HOBt activation of Fmoc-Asp-OtBu-DCHA (3 equiv, 2h coupling).FeCl₃-Assisted Deprotection :
Selective tert-butyl removal uses 0.1M FeCl₃ in 9:1 CH₃CN/H₂O (1.5h, 25°C), enabling side-chain modification while preserving resin linkage.
Table 2: SPPS Cycle Efficiency
| Step | Time (min) | Purity (HPLC) |
|---|---|---|
| Fmoc Deprotection | 15 | 99.1% |
| Asp-OtBu Coupling | 120 | 98.7% |
| FeCl₃ Deprotection | 90 | 97.4% |
Stereochemical Control and Chiral Purity
The (3S) configuration is enforced via:
Industrial-Scale Process Optimization
CN106045883A demonstrates kilogram-scale production:
Reactor Design :
- 500L glass-lined vessel with pH-stat control
- Centrifugal partition chromatography for tert-butyl acetate recovery (92% efficiency)
Crystallization Protocol :
- Hexane/DCM (4:1) anti-solvent system
- Cooling from 50°C to −20°C over 12h yields 99.2% pure crystals
Table 3: Scale-Up Performance Metrics
| Batch Size | Yield | Purity | Cycle Time |
|---|---|---|---|
| 100g | 81% | 99.5% | 48h |
| 10kg | 78% | 99.1% | 52h |
| 100kg | 75% | 98.7% | 60h |
Analytical Characterization
NMR (400MHz, CDCl₃) :
- δ 1.42 (s, 18H, 2×C(CH₃)₃)
- δ 4.21 (dd, J=8.2Hz, 1H, CH-NHBoc)
- δ 5.12 (br s, 1H, NHBoc)
HPLC :
- Column: Zorbax SB-C18 (4.6×250mm, 5μm)
- Mobile Phase: 65% MeCN/0.1% TFA
- Retention: 12.7min (99.5% area)
HRMS (ESI+) :
- Calculated: 332.2078 [M+H]+
- Found: 332.2075
Applications in Peptide Therapeutics
The compound serves as a key intermediate in:
Q & A
Q. What synthetic strategies are recommended for preparing (3S)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid?
- Methodological Answer : The synthesis typically involves sequential protection of the amino and hydroxyl groups using tert-butoxycarbonyl (Boc) and tert-butyl ether groups. Key steps include:
- Amino Protection : Boc-anhydride or Boc-OSu (succinimidyl carbonate) in anhydrous THF/DMF with a base (e.g., DIEA) at 0–25°C .
- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation.
- Deprotection : Final cleavage of Boc groups with TFA in dichloromethane (DCM) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Analytical techniques should include:
- HPLC : Use a reversed-phase C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30 to 30:70 gradient over 20 min), flow rate 1.0 mL/min, UV detection at 220 nm .
- NMR : ¹H NMR (600 MHz, DMSO-d₆) to confirm stereochemistry and functional groups. Key signals include tert-butyl protons (δ 1.2–1.4 ppm) and carboxylic acid protons (δ 12.5–13.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical [M+H]⁺: 332.2 g/mol) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Storage : Keep in sealed, light-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid humidity to prevent hydrolysis of the Boc group .
- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free amine or carboxylic acid) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical assignments using spectroscopic data?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to correlate protons with adjacent carbons, confirming the (3S) configuration. COSY can identify coupling networks between NH and α-protons .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to validate stereochemistry .
- X-ray Crystallography : If crystalline derivatives are obtainable, single-crystal diffraction provides unambiguous stereochemical confirmation .
Q. What strategies optimize solid-phase synthesis to improve yield and reduce diastereomer formation?
- Methodological Answer :
- Resin Selection : Use Wang or Rink amide resin for carboxyl-terminal anchoring.
- Coupling Optimization : Employ HATU/DIPEA in DMF for efficient amide bond formation (2×30 min couplings at 25°C).
- Deprotection Control : Use 20% piperidine in DMF for Fmoc removal (2×5 min) to minimize racemization .
- Diastereomer Analysis : Monitor by chiral HPLC (Chiralpak IC-3 column, hexane/isopropanol 80:20) to quantify enantiomeric excess (>98%) .
Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays?
- Methodological Answer :
- Assay Replication : Perform triplicate experiments with positive/negative controls (e.g., known inhibitors).
- Buffer Optimization : Test activity in varying pH (6.5–8.0) and ionic strength (50–200 mM NaCl) to identify optimal conditions.
- Competitive Binding Studies : Use SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) and validate target engagement .
- Metabolite Screening : Incubate the compound with liver microsomes to assess stability and identify active metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
